2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
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Overview
Description
The compound contains several functional groups, including a benzamido group, a benzo[d][1,3]dioxol-5-ylmethyl group, and a 5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide group . These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzamido and benzo[d][1,3]dioxol-5-ylmethyl groups) would contribute to the compound’s stability and could influence its reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the benzamido group might undergo reactions with nucleophiles, and the thiazole ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Scientific Research Applications
Potential as Epidermal Growth Factor Receptor Inhibitors
A study by Zhang et al. (2017) on benzo[d]thiazole-2-carboxamide derivatives revealed their potential as epidermal growth factor receptor inhibitors. These compounds demonstrated moderate to excellent potency against certain cancer cell lines and weak cytotoxic effects against others, indicating potential selective efficacy in cancer treatment.
Antibacterial Properties
Research conducted by Palkar et al. (2017) on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, a class similar to the chemical , showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis.
Antitumor Activities
A study by Horishny et al. (2020) on N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides highlighted their potential as new anticancer agents. These compounds showed promise in initial screenings, suggesting a pathway for developing novel anticancer therapies.
Analgesic Activity
The research by Ukrainets et al. (2014) focused on 4-hydroxy-1-methyl-2,2-dioxo-N-(1,3-thiazol-2-yl)-1Н-2λ6,1-benzothiazine-3-carboxamides, a related compound, and identified several with high analgesic activity. This suggests potential applications in pain management.
Antimicrobial and Antiproliferative Activities
Mansour et al. (2020) investigated thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety Mansour et al. (2020). They found that these compounds exhibited significant antimicrobial and antiproliferative activities, indicating their potential use in combating infections and cancer.
Antifungal Agents
Narayana et al. (2004) explored the antifungal properties of similar compounds Narayana et al. (2004). Their findings suggest potential applications of these compounds as antifungal agents.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a thiazole ring, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, depending on the specific biological activity they exhibit . For instance, they can inhibit the reuptake of monoamine neurotransmitters, dopamine, serotonin, and norepinephrine .
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that this compound may affect pathways related to inflammation, pain sensation, microbial growth, viral replication, convulsion, neuroprotection, and tumor growth .
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may have effects such as reducing inflammation, relieving pain, inhibiting microbial growth, preventing viral replication, reducing convulsions, protecting neurons, and inhibiting tumor growth .
Properties
IUPAC Name |
2-benzamido-N-(1,3-benzodioxol-5-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c26-20(14-4-2-1-3-5-14)25-22-24-19-15(7-9-18(19)30-22)21(27)23-11-13-6-8-16-17(10-13)29-12-28-16/h1-6,8,10,15H,7,9,11-12H2,(H,23,27)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHHIROFXGFOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)NCC3=CC4=C(C=C3)OCO4)N=C(S2)NC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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